(2E)-N-(3-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
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Overview
Description
(2E)-N-(3-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-2-methylaniline and glyoxylic acid.
Formation of Intermediate: The aniline derivative undergoes a condensation reaction with glyoxylic acid to form an intermediate imine.
Hydroxyimino Formation: The intermediate is then treated with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino group.
Final Product: The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents such as bromine for halogenation or nitric acid for nitration are employed under controlled conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-N-(3-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the materials science industry, the compound can be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-N-(3-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The fluoro-substituted aromatic ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
- (2E)-N-(3-bromo-2-methylphenyl)-2-(N-hydroxyimino)acetamide
- (2E)-N-(3-fluoro-2-ethylphenyl)-2-(N-hydroxyimino)acetamide
Uniqueness
Compared to its analogs, (2E)-N-(3-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide offers a unique combination of electronic and steric properties due to the presence of the fluoro group. This can result in distinct reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9FN2O2 |
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Molecular Weight |
196.18 g/mol |
IUPAC Name |
(2Z)-N-(3-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C9H9FN2O2/c1-6-7(10)3-2-4-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5- |
InChI Key |
WPQCHGXNGIBBBT-WZUFQYTHSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)NC(=O)/C=N\O |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C=NO |
Origin of Product |
United States |
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